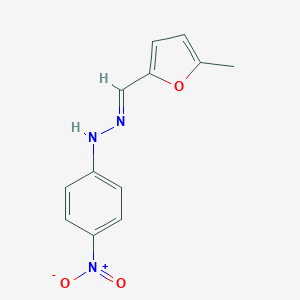
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone: is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the hydrazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydrazone.
Reduction Products: Amine derivatives.
Substitution Products: Substituted hydrazone derivatives.
Applications De Recherche Scientifique
Chemistry: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its hydrazone moiety is of particular interest due to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mécanisme D'action
The mechanism of action of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 5-methyl-2-furaldehyde {4-chlorophenyl}hydrazone
- 5-methyl-2-furaldehyde {4-methylphenyl}hydrazone
- 5-methyl-2-furaldehyde {4-bromophenyl}hydrazone
Comparison: Compared to its analogs, 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is unique due to the presence of the nitro group on the phenyl ring. This nitro group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The nitro group also enhances the compound’s potential as an antimicrobial and enzyme inhibitor.
Propriétés
Formule moléculaire |
C12H11N3O3 |
|---|---|
Poids moléculaire |
245.23g/mol |
Nom IUPAC |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9-2-7-12(18-9)8-13-14-10-3-5-11(6-4-10)15(16)17/h2-8,14H,1H3/b13-8+ |
Clé InChI |
QIAHLMSFXLGGIH-MDWZMJQESA-N |
SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403171.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403173.png)
![3-chloro-N-(3-hydroxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403174.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403176.png)
![3-chloro-N-(4-chlorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403180.png)
![N-(4-acetylphenyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403181.png)
![3-chloro-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403184.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403185.png)
![3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403186.png)
![[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B403187.png)
![3-chloro-N-{3-nitro-5-phenoxyphenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403188.png)
![3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403189.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-{3-nitro-5-methoxyphenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403191.png)
